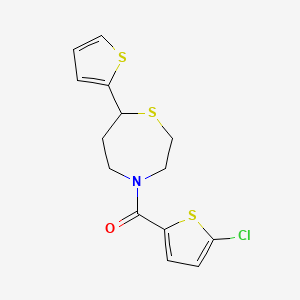

(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the CAS No. 203588-07-2 . It has a molecular weight of 228.72 and a molecular formula of C9H5ClOS2 .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “this compound”, the molecular weight is 228.72 . Other specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Shahana and Yardily (2020) focused on synthesizing novel compounds related to (5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. They characterized these compounds using UV, IR, NMR, and high-resolution mass spectrometry. The study also used density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation. This research aids in understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).

Antibacterial Activity Study

In the same study by Shahana and Yardily (2020), a molecular docking study using Hex 8.0 was conducted. This part of the research was aimed at understanding the antibacterial activity of the compound, indicating its potential application in developing new antibacterial agents (Shahana & Yardily, 2020).

Cytoprotective Activities

Kong Lian (2014) synthesized derivatives of phenyl(thiophen-2-yl)methanone and tested their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (HUVECs). The study revealed that certain substituents on the phenyl ring could enhance protective activity, highlighting the compound's potential in cell protection and therapeutic applications (Lian, 2014).

Novel Synthesis Methods

The synthesis of novel compounds and derivatives, including those similar to this compound, is a significant area of research. Studies have developed various methods for synthesizing these compounds, contributing to the field of organic chemistry and expanding the possibilities for pharmaceutical applications. For example, Georgios Rotas et al. (2011) described a multi-step synthesis of a novel compound, providing insights into synthetic techniques and chemical reactions relevant to thiophene derivatives (Rotas, Kimbaris, & Varvounis, 2011).

Crystal Structure Analysis

The analysis of crystal structures of compounds related to this compound contributes to understanding their molecular geometry and potential interactions in biological systems. For instance, Kaur et al. (2015) synthesized Schiff base derivatives of a similar compound and performed single-crystal X-ray diffraction, along with DFT geometry optimization, to analyze their structure. Such studies are crucial for drug design and material science (Kaur et al., 2015).

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNOS3/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKCYAPLKLUAFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2939391.png)

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)

![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)

![diethyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)

![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)

![3-[[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)

![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)